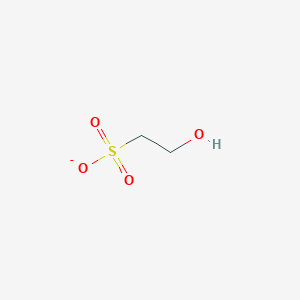
2-Amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile is a member of bipyridines.
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Antibacterial Activity
Research has shown that certain derivatives of 3-pyridinecarbonitriles, which include compounds similar to 2-Amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile, have notable fluorescence properties. Some of these compounds also exhibit considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Chemical Synthesis and Reactivity
The synthesis and reactivity of related 3-pyridinecarbonitrile derivatives have been extensively studied. These studies contribute to understanding the chemical properties and potential applications of compounds like 2-Amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile (Katritzky, Rachwał, Smith, & Steel, 1995).
Applications in Corrosion Inhibition
Certain pyridine derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition properties. These studies have implications for the use of such compounds in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).
Structural Analysis and Molecular Docking Studies
The crystal structure and molecular docking studies of pyridine derivatives provide insights into their potential as inhibitors of certain enzymes, which could have implications in pharmaceutical research (Venkateshan et al., 2019).
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of pyridine derivatives. This research opens up potential applications in the development of new antimicrobial drugs (Kamel & Hussein, 2003).
Enzyme Inhibition for Therapeutic Purposes
Pyridinecarbonitriles have been studied as inhibitors of specific enzymes like PKCtheta. This research has implications for developing new therapeutic agents (Subrath et al., 2009).
Synthesis and Labeling Techniques
Advanced synthetic and labeling techniques involving pyridine derivatives have been developed, contributing to the field of chemical synthesis and pharmaceutical research (Choi, Kucharczyk, & Sofia, 1987).
Corrosion Inhibitors Evaluation
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, related to the compound , have been synthesized and evaluated for their corrosion inhibition efficiency. This contributes to our understanding of the application of such compounds in industrial settings (Mahmoud & El-Sewedy, 2018).
Eigenschaften
Produktname |
2-Amino-4-(2-fluorophenyl)-6-(3-pyridinyl)-3-pyridinecarbonitrile |
|---|---|
Molekularformel |
C17H11FN4 |
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
2-amino-4-(2-fluorophenyl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H11FN4/c18-15-6-2-1-5-12(15)13-8-16(11-4-3-7-21-10-11)22-17(20)14(13)9-19/h1-8,10H,(H2,20,22) |
InChI-Schlüssel |
KYVKPYXKIVOQKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1228490.png)




![4-chloro-N-[2-(1H-indol-3-yl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]benzamide](/img/structure/B1228498.png)
![2-[[2-(Cyclohexylamino)-2-oxoethyl]thio]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1228499.png)






